molecular formula C20H19N5O2S B2503747 N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1207058-81-8

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No. B2503747
CAS RN: 1207058-81-8
M. Wt: 393.47
InChI Key: NIVHVTXCMRYCBX-UHFFFAOYSA-N
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Description

N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O2S and its molecular weight is 393.47. The purity is usually 95%.
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Scientific Research Applications

Cytotoxic Activity in Cancer Research

Compounds with the imidazo[2,1-b]thiazole scaffold, similar to N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetamide, have been synthesized and tested for cytotoxicity against human cancer cell lines. Notably, a compound in this series showed potential as an inhibitor against MDA-MB-231 breast cancer cells, with selectivity over HepG2 liver cancer cells (Ding et al., 2012).

Anticancer Agents

Research on 5-methyl-4-phenyl thiazole derivatives, which are structurally related to the compound of interest, has shown anticancer activity. These compounds demonstrated selectivity and apoptosis induction in human lung adenocarcinoma cells, highlighting their potential as anticancer agents (Evren et al., 2019).

Antimicrobial and Antituberculosis Activity

Compounds incorporating the imidazo[2,1-b]thiazole moiety have shown promise in antimicrobial studies. For example, some derivatives exhibited significant antimicrobial activities, including against Mycobacterium tuberculosis (Güzeldemirci & Küçükbasmacı, 2010).

Aurora Kinase Inhibition

Imidazo[4,5-b]pyridine derivatives, which share a similar core structure with the target compound, have been identified as inhibitors of Aurora kinases, important targets in cancer therapy. These compounds demonstrated potent inhibition and potential as antitumor agents (Bavetsias et al., 2007).

properties

IUPAC Name

N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S/c1-13(2)16-9-19(27)25(12-21-16)11-18(26)22-15-5-3-14(4-6-15)17-10-24-7-8-28-20(24)23-17/h3-10,12-13H,11H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVHVTXCMRYCBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=O)N(C=N1)CC(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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